molecular formula C14H17ClFNO B5300784 2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide

2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide

Cat. No. B5300784
M. Wt: 269.74 g/mol
InChI Key: XNRKCXJWKJRJHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related fluorinated benzamides often involves nucleophilic aromatic substitution reactions or the use of hypervalent iodine reagents for introducing fluorine atoms into aromatic rings. A common approach for synthesizing benzamides like 2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide could involve starting from a suitable benzoyl chloride or benzoyl fluoride precursor and reacting it with an amine, in this case, 4-methylcyclohexylamine, under appropriate conditions to form the amide bond (Mukherjee, 1991).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms and the conformation of the molecule. These studies reveal the orientation of substituents around the benzene ring and the spatial arrangement of the amide group in relation to the rest of the molecule, which can significantly influence the compound's reactivity and interactions (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamides such as this compound can undergo various chemical reactions, particularly at the amide functionality and the aromatic ring. The presence of electron-withdrawing groups like chloro and fluoro can activate the ring towards nucleophilic aromatic substitution reactions, while the amide group can participate in reactions like acylation, hydrolysis, and amidation under different conditions.

Physical Properties Analysis

The physical properties of benzamides are influenced by their molecular structure. The presence of halogen atoms and the amide group can affect the compound's melting point, boiling point, solubility in different solvents, and crystalline structure. For instance, the crystalline structure can be determined using X-ray diffraction, revealing how molecules pack in the solid state and providing insights into the compound's stability and solubility (Collin et al., 1986).

properties

IUPAC Name

2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16)8-13(12)15/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRKCXJWKJRJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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